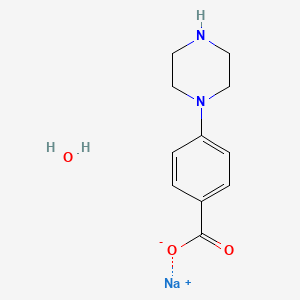![molecular formula C23H32N2O3 B6135994 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)
2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPE is a member of the piperazine family of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act through a variety of mechanisms. 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development of neurodegenerative diseases. 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to modulate the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to exhibit a wide range of biochemical and physiological effects. In particular, 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce oxidative stress and inflammation, which are known to play a role in the development of various disease states. 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to enhance cognitive function and memory, making it a potential candidate for the treatment of conditions such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various disease states. However, one of the limitations of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its low solubility, which can make it difficult to formulate for use in vivo.
Orientations Futures
There are several potential future directions for the study of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One potential direction is the development of new synthetic methods for the production of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, which could improve its solubility and bioavailability. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol in vivo, which could provide valuable information for the development of therapeutic applications. Finally, the study of the potential synergistic effects of 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol with other compounds could lead to the development of new combination therapies for the treatment of various disease states.
Méthodes De Synthèse
2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of piperazine with 2,4-dimethoxybenzaldehyde and 2-methylbenzylamine. The resulting product is then reduced using sodium borohydride to yield 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various disease states. In particular, 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-18-6-4-5-7-19(18)16-25-12-11-24(17-21(25)10-13-26)15-20-8-9-22(27-2)14-23(20)28-3/h4-9,14,21,26H,10-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEABBSCGAQOUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![ethyl 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135931.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6135975.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)

![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)